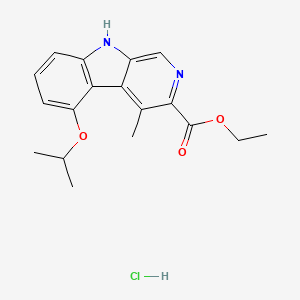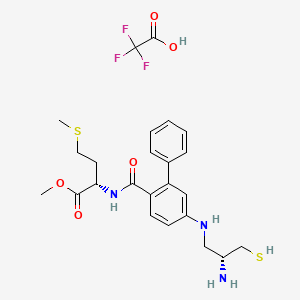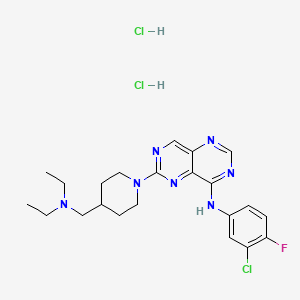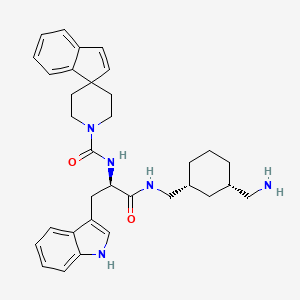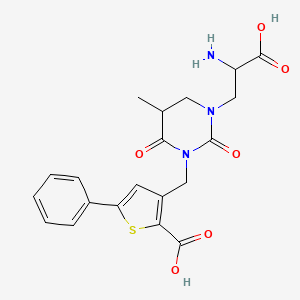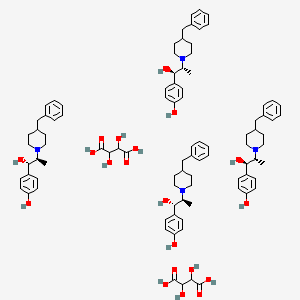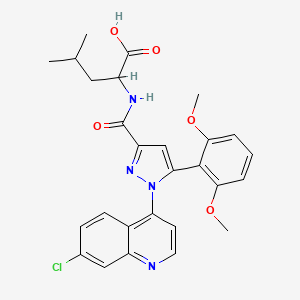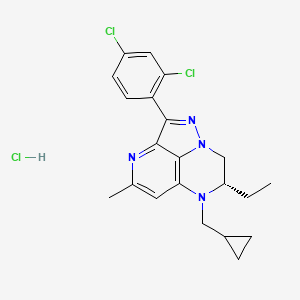
GSK 1562590 hydrochloride
Vue d'ensemble
Description
GSK 1562590 hydrochloride is a high affinity and selective urotensin II (UT) receptor antagonist . It exhibits selectivity for UT receptors over a range of G protein-coupled receptors (GPCRs), ion channels, enzymes, and neurotransmitter transporters .
Molecular Structure Analysis
The molecular weight of GSK 1562590 hydrochloride is 617.95 . Its chemical formula is C30H30Cl2N4O4.HCl . The chemical name is N - [ (1 R )-1- [3’- (Aminocarbonyl) [1,1’-biphenyl]-4-yl]-2- (1-pyrrolidinyl)ethyl]-6,7-dichloro-2,3-dihydro- N -methyl-3-oxo-4 H -1,4-benzoxazine-4-acetamide hydrochloride .Physical And Chemical Properties Analysis
GSK 1562590 hydrochloride is soluble to 100 mM in DMSO . It should be stored at +4°C .Applications De Recherche Scientifique
GSK 1562590 Hydrochloride: A Comprehensive Analysis of Scientific Research Applications
Cardiovascular Research: GSK 1562590 hydrochloride is a high-affinity and selective antagonist of the urotensin II (UT) receptor, which plays a significant role in cardiovascular function. It suppresses human urotensin-II-induced contraction of isolated rat aorta both in vitro and ex vivo, making it a valuable tool for studying vascular reactivity and potential therapeutic interventions for vascular disorders .
Hypertension Studies: This compound has been shown to inhibit the human urotensin-II-induced increase in mean blood pressure in vivo. This suggests its potential application in researching new treatments for hypertension and other related cardiovascular diseases .
Receptor Binding Affinity Analysis: With high pKi values at monkey, human, mouse, cat, and rat recombinant receptors, GSK 1562590 hydrochloride serves as an excellent candidate for studying receptor binding affinity across different species, aiding in the understanding of interspecies differences in receptor pharmacology .
Selectivity Profiling: GSK 1562590 hydrochloride exhibits selectivity for UT receptors over a range of G-protein-coupled receptors (GPCRs), ion channels, enzymes, and neurotransmitter transporters. This selectivity makes it an important compound for profiling the specificity of UT receptors in various biological processes .
Cell Biology Research: As a versatile ligand that binds to ion channel receptor sites, activating them, GSK 1562590 hydrochloride is used in cell biology research to study cell signaling pathways involving ion channels and their physiological roles .
Peptide and Protein Interaction Studies: The ability of this compound to interact with peptides and proteins makes it a useful tool for investigating these interactions, which are crucial for understanding many biological processes and developing new therapeutic agents .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-[4-[(1R)-1-[[2-(6,7-dichloro-3-oxo-1,4-benzoxazin-4-yl)acetyl]-methylamino]-2-pyrrolidin-1-ylethyl]phenyl]benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30Cl2N4O4.ClH/c1-34(28(37)17-36-25-14-23(31)24(32)15-27(25)40-18-29(36)38)26(16-35-11-2-3-12-35)20-9-7-19(8-10-20)21-5-4-6-22(13-21)30(33)39;/h4-10,13-15,26H,2-3,11-12,16-18H2,1H3,(H2,33,39);1H/t26-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVXEMMIPYMBLL-SNYZSRNZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CN1CCCC1)C2=CC=C(C=C2)C3=CC(=CC=C3)C(=O)N)C(=O)CN4C(=O)COC5=CC(=C(C=C54)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CN1CCCC1)C2=CC=C(C=C2)C3=CC(=CC=C3)C(=O)N)C(=O)CN4C(=O)COC5=CC(=C(C=C54)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31Cl3N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
GSK 1562590 hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




